molecular formula C9H8ClLi B14336640 lithium;1-chloro-3-prop-2-enylbenzene CAS No. 106175-53-5

lithium;1-chloro-3-prop-2-enylbenzene

Cat. No.: B14336640
CAS No.: 106175-53-5
M. Wt: 158.6 g/mol
InChI Key: XNHWTDWEZNQMJF-UHFFFAOYSA-N
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Description

Lithium;1-chloro-3-prop-2-enylbenzene is an organometallic compound that combines lithium with a benzene ring substituted with a chlorine atom and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-chloro-3-prop-2-enylbenzene typically involves the reaction of 1-chloro-3-prop-2-enylbenzene with a lithium reagent. One common method is the use of lithium metal in anhydrous conditions to facilitate the formation of the organolithium compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-chloro-3-prop-2-enylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different organolithium compounds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or alkoxy groups.

Scientific Research Applications

Lithium;1-chloro-3-prop-2-enylbenzene has several scientific research applications:

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of lithium;1-chloro-3-prop-2-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules and forming new bonds. This reactivity is facilitated by the presence of the benzene ring and the prop-2-enyl group, which can stabilize the intermediate species formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;1-chloro-2-prop-2-enylbenzene
  • Lithium;1-chloro-4-prop-2-enylbenzene
  • Lithium;1-bromo-3-prop-2-enylbenzene

Uniqueness

Lithium;1-chloro-3-prop-2-enylbenzene is unique due to the specific positioning of the chlorine and prop-2-enyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield different products under similar reaction conditions.

Properties

CAS No.

106175-53-5

Molecular Formula

C9H8ClLi

Molecular Weight

158.6 g/mol

IUPAC Name

lithium;1-chloro-3-prop-2-enylbenzene

InChI

InChI=1S/C9H8Cl.Li/c1-2-4-8-5-3-6-9(10)7-8;/h2-7H,1H2;/q-1;+1

InChI Key

XNHWTDWEZNQMJF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=C[CH-]C1=CC(=CC=C1)Cl

Origin of Product

United States

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